molecular formula C6H9Cl2N3 B6198951 5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride CAS No. 2680527-83-5

5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride

Cat. No.: B6198951
CAS No.: 2680527-83-5
M. Wt: 194.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a cyclopropyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable chloromethylating agent in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the triazole ring can lead to the formation of partially or fully reduced triazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Reaction conditions may involve solvents like ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from 0°C to 100°C.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, or amino derivatives of the triazole compound.

    Oxidation Reactions: Oxidized products may include triazole N-oxides or other oxidized forms.

    Reduction Reactions: Reduced products include partially or fully hydrogenated triazole derivatives.

Scientific Research Applications

5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopropyl-1H-1,2,4-triazole: Lacks the chloromethyl group but shares the triazole and cyclopropyl moieties.

    5-(bromomethyl)-1-cyclopropyl-1H-1,2,4-triazole: Similar structure with a bromomethyl group instead of a chloromethyl group.

    5-(methyl)-1-cyclopropyl-1H-1,2,4-triazole: Contains a methyl group instead of a chloromethyl group.

Uniqueness

5-(chloromethyl)-1-cyclopropyl-1H-1,2,4-triazole hydrochloride is unique due to the presence of both the chloromethyl and cyclopropyl groups, which confer specific chemical reactivity and potential biological activity. The chloromethyl group allows for further functionalization through substitution reactions, while the cyclopropyl group provides structural rigidity and influences the compound’s interaction with biological targets.

Properties

CAS No.

2680527-83-5

Molecular Formula

C6H9Cl2N3

Molecular Weight

194.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.